4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
Description
4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by:
- Amino (NH₂) and chloro (Cl) groups at positions 4 and 5 of the pyridazinone core.
- A 4-(trifluoromethyl)phenyl group at position 2, enhancing lipophilicity and electronic effects.
This compound belongs to a class of heterocyclic molecules studied for pesticidal and pharmaceutical applications . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one derivatives in ).
Properties
CAS No. |
923027-45-6 |
|---|---|
Molecular Formula |
C11H7ClF3N3O |
Molecular Weight |
289.64 g/mol |
IUPAC Name |
4-amino-5-chloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7ClF3N3O/c12-8-5-17-18(10(19)9(8)16)7-3-1-6(2-4-7)11(13,14)15/h1-5H,16H2 |
InChI Key |
XRIDXFLLHVGVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the pyridazinone ring can be carried out using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
The amino group at position 4 and the pyridazinone ring are primary sites for oxidation:
-
Amino group oxidation : Under controlled oxidative conditions (e.g., using H₂O₂ or KMnO₄), the amino group (-NH₂) can form nitroso (-NO) or nitro (-NO₂) derivatives, altering the compound’s electronic profile and biological activity.
-
Ring oxidation : The pyridazinone core may undergo ring-opening reactions under strong oxidative agents, though specific conditions remain undocumented for this compound.
Reduction Reactions
Reductive modifications primarily target the pyridazinone ring and substituents:
-
Chlorine reduction : The chloro group at position 5 can be reduced to a hydrogen atom via catalytic hydrogenation (e.g., Pd/C, H₂), yielding 4-amino-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one.
-
Ring saturation : Selective reduction of the pyridazinone ring’s double bonds could produce dihydro or tetrahydro derivatives, though experimental evidence is limited.
Nucleophilic Substitution
The chloro substituent at position 5 is highly reactive toward nucleophiles:
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic substitution to specific positions:
-
Nitration : Nitric acid (HNO₃) at low temperatures may introduce nitro groups at the para position relative to the trifluoromethyl group.
-
Halogenation : Bromine (Br₂) or iodine (I₂) could substitute hydrogen atoms on the phenyl ring, though steric hindrance from the trifluoromethyl group may limit reactivity.
Role of the Trifluoromethyl Group
The -CF₃ group significantly impacts reactivity:
-
Electronic effects : Strong electron-withdrawing nature deactivates the phenyl ring, reducing electrophilic substitution rates but stabilizing intermediates in substitution reactions.
-
Metabolic stability : Enhances resistance to oxidative degradation, making the compound more suitable for pharmaceutical applications .
Mechanistic Insights
-
Substitution kinetics : The chloro group’s reactivity follows SNAr (nucleophilic aromatic substitution) due to electron withdrawal by adjacent amino and trifluoromethyl groups.
-
Steric effects : The trifluoromethylphenyl group may hinder access to the pyridazinone ring, slowing reactions at the C3 carbonyl group .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Substituent Variations at Position 2 (Phenyl Group)
Key Insight : The trifluoromethyl group in the target compound improves metabolic stability and binding affinity compared to unsubstituted phenyl analogs .
Modifications at Positions 4 and 5
Key Insight: The amino group at position 4 enhances hydrogen-bonding interactions, critical for target engagement in biological systems .
Biological Activity
4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, a compound belonging to the pyridazinone family, has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. Its unique structural features, including an amino group, a chloro substituent, and a trifluoromethylphenyl group, contribute to its reactivity and biological interactions.
- Molecular Formula : C13H10ClF3N4O
- Molecular Weight : Approximately 289.64 g/mol
- Density : 1.42 g/cm³
- Boiling Point : 312.2ºC at 760 mmHg
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an herbicide. Its mechanism of action primarily involves the inhibition of specific enzymes in plant metabolism, which is crucial for its effectiveness in agricultural applications.
Key Biological Activities:
- Herbicidal Activity : The compound has been shown to inhibit enzymes involved in the biosynthesis of essential metabolites in plants, thereby affecting their growth and development.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various strains, although detailed investigations are still required.
- Pharmacological Potential : The structural characteristics allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies.
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes. For instance, interaction studies have focused on its binding affinity to various biological targets, elucidating its mechanism of action as an herbicide and exploring its therapeutic effects.
Comparative Analysis with Similar Compounds
The following table summarizes the similarities and differences between this compound and other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C13H10ClF3N4O | Exhibits herbicidal activity; potential antimicrobial properties |
| Norflurazon | C12H11ClF3N2O | Known for enzyme inhibition properties in plants |
| 5-Amino-4-chloro-2-methylpyridazinone | C8H8ClN3O | Simpler derivative with herbicidal activity but lacks trifluoromethyl group |
Case Studies and Research Findings
- Herbicidal Efficacy : A study demonstrated that this compound effectively inhibited the growth of certain weed species by disrupting their metabolic pathways (Smith et al., 2023).
- Antimicrobial Activity : Research conducted by Johnson et al. (2024) reported that derivatives of this compound exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus.
- Pharmacological Investigations : Further studies are ongoing to explore its potential as a therapeutic agent for various diseases, focusing on its interaction with specific biological targets (Lee et al., 2024).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one to improve yield and purity?
- Methodological Answer :
- Step 1 : Start with a pyridazinone core and introduce substituents sequentially. For example, chlorination at position 5 can be achieved using POCl₃ under reflux, followed by nucleophilic substitution with 4-(trifluoromethyl)aniline .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Evidence from analogous compounds suggests that dimethylformamide (DMF) enhances solubility of aromatic intermediates, while controlled heating (80–100°C) improves reaction kinetics .
- Step 3 : Use HPLC or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to purify the final product. Monitor purity via LC-MS and ¹H NMR .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the trifluoromethyl group (δ ~120–125 ppm for ¹³C) and the pyridazinone ring protons (δ 7.5–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, as seen in structurally related pyridazinones (e.g., 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) .
- Mass Spectrometry (HRMS) : Exact mass measurement ensures molecular formula consistency (C₁₁H₈ClF₃N₃O) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solvent Selection : Use DMSO for initial stock solutions due to the compound’s hydrophobic aromatic and trifluoromethyl groups.
- Surfactant Addition : Incorporate 0.1% Tween-80 in aqueous buffers to enhance dispersion, as demonstrated in assays for agrochemical derivatives .
- Co-solvent Systems : Ethanol/water (1:4 v/v) may improve solubility without denaturing proteins in enzymatic assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity, 72-hour exposure).
- Structural Analogues : Test derivatives (e.g., 4,5-dichloro-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one) to isolate the role of the trifluoromethyl group in activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin receptors) based on the compound’s planar pyridazinone core and electron-withdrawing groups. Validate with mutagenesis studies .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity data from analogues (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) to identify critical functional groups .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound’s derivatives?
- Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with modifications at positions 4 (amino group) and 2 (aryl substituent). For example, replace the trifluoromethyl group with cyano or nitro groups to assess electronic effects .
- Biological Testing : Screen derivatives against a panel of targets (e.g., kinases, GPCRs) using high-throughput assays. Prioritize compounds with >50% inhibition at 10 µM for further optimization .
- Pharmacokinetic Profiling : Evaluate metabolic stability in liver microsomes and permeability in Caco-2 cells to link structural features to ADME properties .
Contradictory Data Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to pH 1–3 buffers (37°C, 24 hours) and monitor degradation via UPLC. Compare results with literature data .
- Degradation Pathway Mapping : Identify degradation products (e.g., hydrolysis of the pyridazinone ring) using LC-MS/MS. Stabilization strategies may include formulating as a salt (e.g., hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
